An In-depth Technical Guide to 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
An In-depth Technical Guide to 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene. This compound, identified by the CAS number 142738-94-1, is a derivative of 3-(trifluoromethoxy)phenol, featuring a methoxymethyl (MOM) ether protecting group. The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The methoxymethyl ether serves as a common protecting group for phenols, allowing for selective reactions at other positions of the molecule. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into the characteristics and utility of this specialized chemical intermediate.
Introduction and Strategic Importance
1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene is a fluorinated aromatic ether. While detailed literature on this specific compound is not extensively available, its structure strongly suggests its role as a protected intermediate in multi-step organic synthesis. The core structure, 3-(trifluoromethoxy)phenol, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group is often incorporated to improve the pharmacokinetic properties of a molecule.[2]
The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its ease of introduction and removal under specific conditions.[3] It is stable to a variety of reagents, including strong bases, nucleophiles, and some oxidizing and reducing agents.[3] Therefore, 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene is strategically designed for synthetic pathways where the phenolic hydroxyl group of 3-(trifluoromethoxy)phenol requires temporary masking to allow for chemical modifications elsewhere on the aromatic ring or on other functional groups of a larger molecule.
Physicochemical and Spectral Properties
The properties of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene can be inferred from its constituent parts: the 3-(trifluoromethoxy)phenol core and the methoxymethyl ether group.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 142738-94-1 | [4][5] |
| Molecular Formula | C₉H₉F₃O₃ | Calculated |
| Molecular Weight | 222.16 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar compounds[1][2] |
| Boiling Point | Estimated to be higher than 3-(trifluoromethoxy)phenol (80 °C at 24 mmHg)[1] | Estimation |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water (Predicted) | General chemical principles |
Predicted Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxymethyl group, including a singlet for the O-CH₂-O protons at approximately 5.2 ppm and a singlet for the O-CH₃ protons around 3.5 ppm. The aromatic protons would appear in the range of 6.8-7.4 ppm, with splitting patterns determined by the substitution on the benzene ring.
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¹³C NMR: The carbon NMR would display signals for the methoxymethyl group at roughly 95 ppm (O-CH₂-O) and 56 ppm (O-CH₃). The carbon attached to the trifluoromethoxy group would show a quartet due to coupling with the fluorine atoms.
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IR Spectroscopy: The infrared spectrum would be characterized by strong C-O ether stretching bands, likely in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group would also be prominent, typically appearing as strong absorptions between 1300 and 1100 cm⁻¹.
Synthesis and Reaction Chemistry
The most logical synthetic route to 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene is through the protection of the hydroxyl group of 3-(trifluoromethoxy)phenol.
Diagram 1: Synthesis of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Caption: Synthetic route from 3-(trifluoromethoxy)phenol.
Experimental Protocol: Methoxymethyl (MOM) Protection of 3-(Trifluoromethoxy)phenol
This protocol is a generalized procedure based on standard methods for the MOM protection of phenols.[3][6]
Materials:
-
3-(Trifluoromethoxy)phenol
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
N,N-Diisopropylethylamine (DIPEA) or a suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Protecting Agent: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be purified by column chromatography on silica gel to yield pure 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene.
Note on Safety: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[7] Alternative, less hazardous reagents like dimethoxymethane with an acid catalyst can also be used.[6]
Reactivity and Deprotection
The MOM ether in 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene is stable under basic and nucleophilic conditions, allowing for a wide range of synthetic transformations on other parts of a molecule.[3] Deprotection to regenerate the parent phenol is typically achieved under acidic conditions.[3]
Diagram 2: Deprotection of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Caption: Regeneration of the parent phenol via deprotection.
Applications in Research and Development
The primary application of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The trifluoromethoxy group can enhance the biological activity and metabolic stability of a compound.[2] By protecting the phenolic hydroxyl group, this intermediate allows for:
-
Selective Aromatic Substitution: Facilitating reactions such as lithiation followed by electrophilic quench, or cross-coupling reactions at other positions of the benzene ring.
-
Modification of Side Chains: Enabling chemical transformations on other functional groups of a larger molecule without interference from the acidic phenolic proton.
Safety and Handling
As with any chemical, 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene should be handled with appropriate safety precautions. Based on the data for the closely related 3-(trifluoromethoxy)phenol, the following hazards should be considered[8]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
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Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved February 16, 2026, from [Link]
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MySkinRecipes. (n.d.). 1-Methoxy-3-(trifluoromethoxy)benzene. Retrieved February 16, 2026, from [Link]
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American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. ACS Publications. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
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PubChem. (n.d.). 3-(Trifluoromethoxy)phenol. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). 3-(Trifluoromethyl)phenol Properties. Retrieved February 16, 2026, from [Link]
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AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved February 16, 2026, from [Link]
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Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbenzene. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2025, August 6). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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